molecular formula C14H21N5O3 B2864965 (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid CAS No. 1374565-53-3

(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid

Cat. No. B2864965
CAS RN: 1374565-53-3
M. Wt: 307.354
InChI Key: WYNUVWKXIBKXMI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid, also known as MPQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPQA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been implicated in a variety of cellular processes including DNA repair, chromatin remodeling, and cell death. The purpose of

Mechanism of Action

(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid acts as a potent inhibitor of PARP-1 by binding to the enzyme's catalytic domain and preventing its ability to catalyze the transfer of ADP-ribose units from NAD+ to target proteins. This inhibition of PARP-1 activity has been shown to have a variety of effects on cellular function, including the induction of apoptosis, the inhibition of DNA repair, and the modulation of chromatin structure.
Biochemical and Physiological Effects:
The inhibition of PARP-1 by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, PARP-1 inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to induce apoptosis and inhibit cell proliferation. In animal models of cancer, (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to inhibit tumor growth and increase survival rates. (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has also been shown to modulate the expression of genes involved in DNA repair and chromatin remodeling.

Advantages and Limitations for Lab Experiments

(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has several advantages for use in scientific research. It is a potent and specific inhibitor of PARP-1, making it a valuable tool for investigating the role of this enzyme in various cellular processes. Additionally, (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid is relatively easy to synthesize and has good solubility in aqueous solutions.
However, there are also some limitations to the use of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid in lab experiments. Its potency as an inhibitor of PARP-1 can make it difficult to determine the specific effects of PARP-1 inhibition on cellular function, as other cellular processes may also be affected. Additionally, the potential off-target effects of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid on other cellular processes are not well understood.

Future Directions

There are several future directions for research on (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid. One area of interest is the development of more potent and specific PARP-1 inhibitors that may have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of PARP-1 inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid, as well as its potential off-target effects on other cellular processes. Finally, the potential use of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid as a tool for investigating the role of PARP-1 in various cellular processes warrants further investigation.

Synthesis Methods

The synthesis of (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid involves a multi-step process that begins with the reaction of 4-(4-aminopiperidin-1-yl)pyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding imidate. The imidate is then reacted with (S)-3-methyl-2-oxo-pentanoic acid to form the desired (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid product.

Scientific Research Applications

(2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been used extensively in scientific research to investigate the role of PARP-1 in various cellular processes. PARP-1 is involved in DNA repair, chromatin remodeling, and cell death, and its inhibition by (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been shown to have a variety of effects on cellular function. (2S)-3-Methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid has been used to study the effects of PARP-1 inhibition on cancer cell lines, as well as in animal models of cancer.

properties

IUPAC Name

(2S)-3-methyl-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-10(2)11(12(20)21)17-14(22)19-8-6-18(7-9-19)13-15-4-3-5-16-13/h3-5,10-11H,6-9H2,1-2H3,(H,17,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNUVWKXIBKXMI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-Methyl-2-({[4-(2-pyrimidinyl)piperazino]carbonyl}amino)butanoic acid

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